molecular formula C15H12BrFN2O2 B5606281 N'-(5-bromo-2-fluorobenzylidene)-4-methoxybenzohydrazide

N'-(5-bromo-2-fluorobenzylidene)-4-methoxybenzohydrazide

Cat. No. B5606281
M. Wt: 351.17 g/mol
InChI Key: MXRKMLWPPKRXND-GIJQJNRQSA-N
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Description

Synthesis Analysis

The synthesis of N'-(5-bromo-2-fluorobenzylidene)-4-methoxybenzohydrazide and related compounds typically involves the condensation of an appropriate benzohydrazide with an aldehyde under reflux conditions. For instance, L. Xue et al. (2011) detailed the preparation of a closely related compound, crystallizing it from absolute methanol and 95% ethanol to yield unsolvated and monohydrate forms (Xue et al., 2011).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated through various spectroscopic methods and X-ray crystallography. For example, the unsolvated form of a related compound was found to crystallize in the monoclinic space group P21/c, highlighting the versatility in the structural framework of these compounds (Xue et al., 2011).

Chemical Reactions and Properties

Hydrazones, including this compound, can undergo various chemical reactions, such as nucleophilic addition, oxidation, and as components in coordination compounds. Their chemical properties are influenced by the substituents on the benzylidene and benzohydrazide moieties, which can affect their reactivity and stability.

Physical Properties Analysis

The physical properties of hydrazones are significantly influenced by their molecular structure. The crystallization behavior, melting points, and solubility can vary widely depending on the nature of the substituents and the solvent used for crystallization. For instance, different crystalline forms of a similar compound have been reported, indicating the impact of solvation and crystallization conditions on the physical properties (Xue et al., 2011).

Chemical Properties Analysis

The chemical properties of this compound derivatives, such as reactivity towards various reagents, stability under different conditions, and their ability to form coordination compounds, are of considerable interest. The presence of electronegative substituents like bromo, fluoro, and methoxy groups can significantly affect these properties, offering a wide range of chemical behavior and applications.

properties

IUPAC Name

N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrFN2O2/c1-21-13-5-2-10(3-6-13)15(20)19-18-9-11-8-12(16)4-7-14(11)17/h2-9H,1H3,(H,19,20)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRKMLWPPKRXND-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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